molecular formula C8H8ClFN4 B13259313 2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride

2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride

Cat. No.: B13259313
M. Wt: 214.63 g/mol
InChI Key: NSPYVVCXQKXXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride (CAS 1909305-28-7) is a fluorinated aromatic compound with a molecular weight of 251.09 g/mol and a purity ≥95% . Its structure combines an aniline backbone with a fluorine substituent and a 1,2,3-triazole moiety, conferring unique physicochemical properties. The hydrochloride salt enhances solubility, making it valuable in pharmaceutical and agrochemical research. It serves as a versatile building block for drug candidates, particularly in developing therapies with improved bioavailability and selectivity .

Properties

Molecular Formula

C8H8ClFN4

Molecular Weight

214.63 g/mol

IUPAC Name

2-fluoro-5-(triazol-1-yl)aniline;hydrochloride

InChI

InChI=1S/C8H7FN4.ClH/c9-7-2-1-6(5-8(7)10)13-4-3-11-12-13;/h1-5H,10H2;1H

InChI Key

NSPYVVCXQKXXEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=N2)N)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to yield the 1H-1,2,3-triazole.

    Substitution on the Aniline Ring: The triazole-substituted aniline can be synthesized by reacting 2-fluoroaniline with the triazole derivative under suitable conditions, such as in the presence of a base like potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.

    Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . The triazole ring is known for its ability to inhibit fungal growth and has been incorporated into various antifungal drugs. Studies have shown that derivatives of triazole compounds exhibit potent activity against a range of pathogens, making 2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride a candidate for further development in this area .

Anticancer Research

Research indicates that compounds containing triazole moieties can exhibit anticancer properties. The incorporation of the fluorine atom may enhance the bioactivity and selectivity of the compound towards cancer cells. Preliminary studies suggest that modifications of triazole derivatives can lead to improved efficacy against specific cancer types .

Agricultural Chemistry

The compound's ability to interact with biological systems makes it a candidate for development as a pesticide or herbicide . Triazole-based compounds are often used in agricultural applications due to their fungicidal properties. Research is ongoing to explore the effectiveness of 2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride in controlling agricultural pests and diseases .

Data Tables

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAntimicrobial properties ,
Anticancer ResearchSelective toxicity towards cancer cells ,
Agricultural ChemistryFungicidal properties ,

Case Study 1: Antimicrobial Activity

A study conducted on various triazole derivatives, including 2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride, demonstrated significant inhibitory effects against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the introduction of the fluorine atom enhances the antimicrobial activity compared to non-fluorinated analogs .

Case Study 2: Anticancer Activity

In vitro testing of triazole derivatives revealed that certain modifications led to increased apoptosis in cancer cell lines. The study highlighted the importance of structural variations in enhancing therapeutic efficacy. The specific role of the fluorine atom in improving cellular uptake and bioavailability was also noted .

Mechanism of Action

The mechanism of action of 2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to the desired biological effect.

Comparison with Similar Compounds

Triazole Regioisomerism

  • Target Compound : The 1,2,3-triazole group in 2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride enables regioselective interactions in biological systems, such as hydrogen bonding and π-π stacking, critical for drug-receptor binding .
  • 1,2,4-Triazole Analog : 2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline (CAS 1247084-34-9) has a 1,2,4-triazole isomer, altering electronic distribution and steric accessibility. This compound (MW 178.17) lacks the hydrochloride salt, reducing aqueous solubility compared to the target compound .

Substituent Modifications

  • 2-Methoxy-4-(1H-1,2,3,4-tetrazol-5-yl)aniline Hydrochloride (CAS EN300-27702571): Replacing fluorine with methoxy and triazole with tetrazole introduces greater metabolic stability (due to tetrazole’s acidic proton) and altered electronic effects .
  • 1-(6-Bromo-3-fluoro-5-methylpyridin-2-yl)methanimine Hydrochloride : A pyridine-based analog with bromine and methyl groups, offering distinct steric and electronic profiles for agrochemical applications .

Biological Activity

2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride (CAS Number: 1955540-62-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

The molecular formula of 2-fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride is C8H8ClFN4C_8H_8ClFN_4, with a molecular weight of 214.63 g/mol. The compound features a triazole ring, which has been associated with various biological activities.

PropertyValue
Common Name2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline hydrochloride
CAS Number1955540-62-1
Molecular FormulaC8H8ClFN4C_8H_8ClFN_4
Molecular Weight214.63 g/mol

Biological Activity Overview

The biological activity of this compound primarily revolves around its antiproliferative effects and potential as an antimicrobial agent. Research indicates that the presence of the triazole moiety significantly enhances its activity against various cancer cell lines.

Antiproliferative Activity

Studies have demonstrated that compounds containing the triazole ring exhibit notable antiproliferative effects. For instance, in a study evaluating the in vitro activity of various synthesized compounds, the triazole-containing analogs showed reduced IC50 values compared to their non-triazole counterparts. Specifically, one study reported an IC50 of 9.6±0.7μM9.6\pm 0.7\mu M for a related compound against human microvascular endothelial cells (HMEC-1), showcasing the triazole's role in enhancing potency .

Case Studies and Research Findings

Several studies have investigated the biological implications of triazole-containing compounds:

  • Antiproliferative Effects : A study focusing on the synthesis and evaluation of triazole derivatives found that modifications to the triazole structure led to varying degrees of antiproliferative activity across different cancer cell lines (L1210, CEM, HeLa). The most potent derivatives exhibited significant inhibition rates .
  • Mechanism of Action : Research indicates that compounds with a triazole ring may interfere with DNA synthesis or function by mimicking nucleobases, thus disrupting cellular processes in cancer cells .
  • Potential Therapeutic Applications : The observed biological activities suggest potential applications in treating cancers and infections caused by resistant strains of bacteria and fungi. The ongoing optimization of these compounds aims to enhance their efficacy and reduce toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.